N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine
Description
N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine is a substituted 1,3-propanediamine derivative characterized by an ethyl group at the N1 position and a 2-methoxyethyl group at the N3 position. Its molecular formula is C7H18N2O (molecular weight: 146.23 g/mol). The ethyl and methoxyethyl substituents likely enhance steric bulk and hydrogen-bonding capacity compared to simpler diamines like 1,3-diaminopropane (1,3-DAP) .
Properties
IUPAC Name |
N-ethyl-N'-(2-methoxyethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-3-9-5-4-6-10-7-8-11-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEWEVIZMBZHHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The compound is typically synthesized via sequential alkylation of 1,3-propanediamine or its derivatives. Key steps include:
- Selective monoalkylation of the primary amine groups.
- Functionalization with ethyl and 2-methoxyethyl groups using alkylating agents.
- Purification via crystallization or chromatography.
Method 1: Stepwise Alkylation of 1,3-Propanediamine
This approach involves two distinct alkylation reactions (adapted from):
- First Alkylation :
- React 1,3-propanediamine with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) in ethanol at 60–80°C.
- Intermediate: N1-Ethyl-1,3-propanediamine .
- Second Alkylation :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Alkylation | Ethyl bromide, K₂CO₃ | Ethanol | 80°C | 6 hr | 65–70% |
| Alkylation | 2-Methoxyethyl tosylate | DMF | 100°C | 18 hr | 50–55% |
Method 2: Reductive Amination
A modified protocol from employs reductive amination for improved selectivity:
- Condense 1,3-propanediamine with 2-methoxyethyl ketone in methanol.
- Reduce the resulting Schiff base using NaBH₄ or NaBH₃CN at 0–5°C.
- Introduce the ethyl group via alkylation with ethyl iodide.
Method 3: Microwave-Assisted Synthesis
A patent describes a rapid method using microwave irradiation:
- Mix 1,3-propanediamine, ethyl bromide, and 2-methoxyethyl chloride in a 1:1:1 molar ratio.
- Irradiate at 150°C for 15–20 minutes in a sealed vessel.
- Purify via flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Stepwise Alkylation | 50–55% | ≥95% | High | Low |
| Reductive Amination | 60–65% | ≥98% | Moderate | Medium |
| Microwave | 60% | 90–92% | Low | High |
Critical Challenges and Solutions
- Regioselectivity : Competing alkylation at both amine groups.
- Solution : Use bulky bases (e.g., DBU) to favor N1-alkylation first.
- Purification : Separation of mono- and dialkylated products.
- Solution : Fractional crystallization from hexane/ethyl acetate.
Industrial-Scale Considerations
- Catalytic Hydrogenation : Preferred for large batches due to lower solvent waste.
- Continuous Flow Systems : Reduce reaction times and improve safety for exothermic steps.
Chemical Reactions Analysis
N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and protein modifications.
Medicine: It may serve as an intermediate in the development of pharmaceutical compounds.
Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can affect enzyme activity, protein folding, and other cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects : Ethyl and methoxyethyl groups in the target compound balance hydrophobicity and hydrogen-bonding capacity, contrasting with HIPDM and TPD, which incorporate aromatic/hydroxy groups for tissue-specific targeting .
- Coordination Chemistry: Unlike N,N′-Bis(3-aminopropyl)-1,3-propanediamine, which forms stable Ni complexes, the target’s methoxyethyl group may reduce metal-binding efficiency due to steric hindrance and weaker donor capacity .
Quantum Chemical and Crystallographic Insights
- Electrostatic Potential (ESP): In 1,3-propanediamine derivatives, ESP maps show electrophilic sites near oxygen/nitrogen atoms. The methoxyethyl group in the target compound likely localizes electrophilicity around the oxygen, influencing reactivity and intermolecular interactions .
- Crystal Packing: Long-chain derivatives (e.g., 1,3-propanediamine dihexadecanoate) form layered structures via hydrogen bonds. The target compound’s shorter substituents may result in less ordered crystalline phases .
Q & A
Q. What are the optimal synthetic routes for N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine to achieve high yield and purity?
- Methodological Answer : Synthesis can be optimized using nucleophilic substitution reactions. For example, reacting 1,3-dibromopropane with ethylamine and 2-methoxyethylamine in a polar aprotic solvent (e.g., acetone or ethanol) at 50–70°C for 7–12 hours. Stepwise addition of amines and controlled pH (using KOH/NaHCO₃) minimizes byproducts. Post-synthesis purification via column chromatography (aluminum oxide, toluene/ethyl acetate eluent) or recrystallization (acetone/methanol) improves purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this diamine?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., ethyl vs. methoxyethyl groups). Ethyl groups show triplets near δ 1.0–1.2 ppm, while methoxy protons resonate at δ 3.2–3.4 ppm .
- IR : Stretching frequencies for N-H (3300–3500 cm⁻¹) and C-O (1100–1250 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₈H₂₀N₂O: calc. 160.26 g/mol) and fragmentation patterns .
Q. How can chromatographic challenges in purifying this diamine be addressed?
- Methodological Answer : Due to polarity, reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates unreacted amines. For small-scale purification, thin-layer chromatography (silica gel, CH₂Cl₂:MeOH 9:1) with ninhydrin staining detects primary/secondary amines .
Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound?
- Methodological Answer :
- Solubility : Miscible in polar solvents (water, ethanol) due to amine and methoxy groups. LogP can be estimated via HPLC retention times or computational tools (e.g., ChemAxon).
- pKa : Potentiometric titration in aqueous ethanol determines pKa values (expected ~9–10 for secondary amines) .
Advanced Research Questions
Q. How do ethyl and methoxyethyl substituents influence conformational flexibility in this compound?
- Methodological Answer : Computational methods (DFT, molecular dynamics) model rotational barriers around C-N bonds. Compare with experimental data from variable-temperature NMR or X-ray crystallography. The methoxyethyl group may stabilize gauche conformers via intramolecular H-bonding with adjacent amines .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Temperature Control : Slow heating (50°C → 70°C) reduces side reactions like over-alkylation.
- Catalytic Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance amine reactivity.
- In Situ Monitoring : ReactIR or GC-MS tracks intermediate formation, enabling real-time adjustments .
Q. How can crystallographic data resolve structural ambiguities in coordination complexes of this diamine?
- Methodological Answer : Single-crystal X-ray diffraction (SHELXL refinement) determines bond lengths/angles in metal complexes (e.g., Cu²⁺ or Ni²⁺). Twinning or high mosaicity in crystals can be addressed using the WinGX suite for data integration .
Q. What computational approaches predict the compound’s reactivity in biological systems (e.g., enzyme inhibition)?
- Methodological Answer :
- Docking Simulations : AutoDock Vina models interactions with target proteins (e.g., amine oxidases).
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over nanosecond timescales.
- QSAR : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity data .
Q. How does this diamine’s structure affect its ability to form Schiff base complexes?
- Methodological Answer : React with aldehydes/ketones (e.g., salicylaldehyde) in ethanol under reflux. Monitor imine formation via UV-Vis (λ ~250–300 nm). Chelation with metal ions (e.g., Co³⁺) enhances stability, characterized by cyclic voltammetry .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for similar 1,3-propanediamine derivatives?
- Methodological Answer :
Variability arises from differences in solvent purity, amine stoichiometry, or workup methods. Systematic replication under inert atmospheres (N₂/Ar) and standardized quenching protocols (e.g., slow acidification) reduces experimental noise. Cross-validate yields via independent techniques (e.g., gravimetry vs. NMR quantification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
